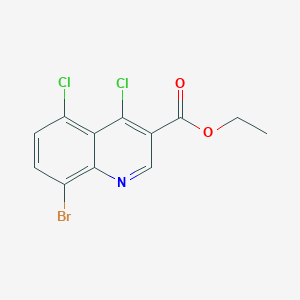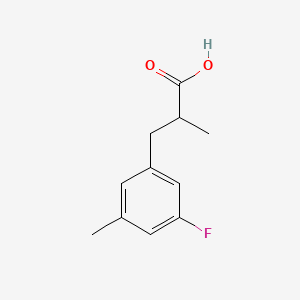![molecular formula C12H12N2O3 B1457578 1-[(3-Methoxyphenyl)methyl]-1H-imidazole-4-carboxylic acid CAS No. 1369014-08-3](/img/structure/B1457578.png)
1-[(3-Methoxyphenyl)methyl]-1H-imidazole-4-carboxylic acid
概要
説明
1-[(3-Methoxyphenyl)methyl]-1H-imidazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of a methoxyphenyl group attached to the imidazole ring, which imparts unique chemical and biological properties.
作用機序
Target of Action
It is known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The compound likely interacts with its targets through a mechanism similar to other indole derivatives . This interaction results in changes that contribute to the compound’s biological activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of pathways due to their broad-spectrum biological activities . These pathways and their downstream effects contribute to the compound’s therapeutic potential .
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that this compound could have a wide range of molecular and cellular effects .
生化学分析
Biochemical Properties
1-[(3-Methoxyphenyl)methyl]-1H-imidazole-4-carboxylic acid plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with mitogen-activated protein kinases (MAP kinases), activator protein-1 (AP-1), and matrix metalloproteinases (MMPs) in human dermal fibroblasts . These interactions suggest that the compound may influence various signaling pathways and enzymatic activities.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to reduce ultraviolet B (UVB)-induced intracellular reactive oxygen species (ROS) production and inhibit UVB-induced phosphorylation of MAP kinases, AP-1, and MMPs . Additionally, it inhibits UVB-induced nitric oxide synthase (i-NOS) and cyclooxygenase (COX)-2 protein expression, thereby reducing inflammation and protecting cells from photodamage .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions and enzyme modulation. It inhibits the phosphorylation of MAP kinases and AP-1, which are crucial for cell signaling and gene expression . The compound also inhibits the expression of Smad7 protein and elevates total collagen content in human dermal fibroblasts, indicating its role in maintaining cellular structure and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound shows stability and maintains its activity in reducing UVB-induced ROS production and inhibiting inflammatory responses over extended periods . Long-term studies indicate that it can ameliorate UVB-induced erythema and wrinkle formation in hairless mice, suggesting its potential for long-term use in protecting against photodamage .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At concentrations of 5–50 µM, the compound does not show cytotoxicity and effectively reduces UVB-induced ROS production and inflammation . Higher doses may lead to increased efficacy in reducing photodamage, but the threshold for toxic or adverse effects has not been clearly established .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes such as MAP kinases and AP-1 . These interactions influence metabolic flux and metabolite levels, contributing to the compound’s overall biochemical effects. The exact metabolic pathways and the role of specific cofactors remain to be fully elucidated.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. These interactions affect its localization and accumulation, ensuring that the compound reaches its target sites to exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with MAP kinases and AP-1 to modulate cellular signaling pathways . This localization is essential for its role in reducing inflammation and protecting cells from photodamage.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Methoxyphenyl)methyl]-1H-imidazole-4-carboxylic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where 3-methoxybenzyl chloride reacts with the imidazole ring in the presence of a Lewis acid catalyst such as aluminum chloride.
Carboxylation: The final step involves the carboxylation of the imidazole ring at the 4-position using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
化学反応の分析
Types of Reactions: 1-[(3-Methoxyphenyl)methyl]-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group using oxidizing agents such as potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups using electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products:
Oxidation: 1-[(3-Hydroxyphenyl)methyl]-1H-imidazole-4-carboxylic acid.
Reduction: 1-[(3-Methoxyphenyl)methyl]-1H-imidazole-4-methanol.
Substitution: Various substituted imidazole derivatives depending on the electrophile used.
科学的研究の応用
1-[(3-Methoxyphenyl)methyl]-1H-imidazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
類似化合物との比較
1-[(3-Methoxyphenyl)methyl]-1H-imidazole-5-carboxylic acid: Similar structure but with the carboxylic acid group at the 5-position.
1-[(4-Methoxyphenyl)methyl]-1H-imidazole-4-carboxylic acid: Similar structure but with the methoxy group at the 4-position of the phenyl ring.
1-[(3-Methoxyphenyl)methyl]-1H-imidazole-4-acetic acid: Similar structure but with an acetic acid group instead of a carboxylic acid group.
Uniqueness: 1-[(3-Methoxyphenyl)methyl]-1H-imidazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
1-[(3-methoxyphenyl)methyl]imidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-17-10-4-2-3-9(5-10)6-14-7-11(12(15)16)13-8-14/h2-5,7-8H,6H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPMJKMEQXYVAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C=C(N=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-{2-[(Pentan-3-yl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1457507.png)






